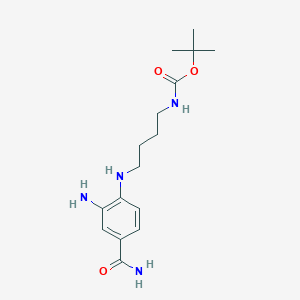
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain substituted with an amino group and a carbamoylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-aminobutylamine and 2-amino-4-carbamoylphenylamine.
Formation of Carbamate: The intermediate compounds are reacted with tert-butyl chloroformate under basic conditions to form the carbamate linkage.
Coupling Reaction: The final step involves coupling the carbamate intermediate with the butyl chain, which is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in studies to modify proteins and study their functions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry:
Polymer Production: Utilized in the production of polymers with specific properties.
Material Science: Investigated for its applications in the development of new materials with unique characteristics.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the carbamate group. For example, tert-Butyl (4-aminocyclohexyl)carbamate has a cyclohexyl ring, whereas tert-Butyl (2-aminophenyl)carbamate has a phenyl ring.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For instance, the presence of an amino group in tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate can influence its reactivity in nucleophilic substitution reactions.
- Applications: The applications of these compounds can also differ. While this compound is explored for its potential in drug development, tert-Butyl (4-aminocyclohexyl)carbamate may be used in polymer production.
Propiedades
Fórmula molecular |
C16H26N4O3 |
|---|---|
Peso molecular |
322.40 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-amino-4-carbamoylanilino)butyl]carbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)20-9-5-4-8-19-13-7-6-11(14(18)21)10-12(13)17/h6-7,10,19H,4-5,8-9,17H2,1-3H3,(H2,18,21)(H,20,22) |
Clave InChI |
XUVTWZIPJZCPAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCNC1=C(C=C(C=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















